molecular formula C8H9NO3 B13460747 2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid

2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid

Cat. No.: B13460747
M. Wt: 167.16 g/mol
InChI Key: WILNWUIPMNDJHU-UHFFFAOYSA-N
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Description

2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

The synthesis of 2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might involve the use of cyclopropylamine and glyoxylic acid, followed by cyclization to form the oxazole ring . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .

Chemical Reactions Analysis

2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Biological Activity

2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid is a chemical compound classified as an oxazole derivative, characterized by the presence of a cyclopropyl group attached to an oxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and analgesic properties.

  • Molecular Formula : C8_{8}H9_{9}N1_{1}O3_{3}
  • Molecular Weight : 167.16 g/mol
  • Structure : The unique structure of this compound includes a cyclopropyl group which enhances its steric and electronic properties, potentially influencing its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in the body. The oxazole ring is known to modulate the activity of various enzymes and receptors involved in inflammatory and pain pathways. This modulation may lead to reduced pain perception and inflammation.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory conditions. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Analgesic Properties

The analgesic effects of this compound have been evaluated in various animal models. It has demonstrated efficacy in reducing pain responses in models of acute and chronic pain, suggesting its potential as a therapeutic agent for pain management.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxazole derivatives:

Compound NameStructure DescriptionUnique Features
2-(5-Cyclopropyl-1,2-oxazol-4-yl)acetic acidSimilar oxazole structure but with a different cyclopropyl positionAltered pharmacological profile
2-(Cyclopropylthiazol-4-yl)acetic acidContains a thiazole ring instead of an oxazoleDifferent biological activity
5-Methyl-1,3-thiazole acetic acidThiazole structure with methyl substitutionVaries in biological activity compared to oxazoles

Case Studies

Several case studies have reported on the efficacy of this compound:

  • Study on Inflammatory Models : In a controlled study using rat models of arthritis, administration of this compound significantly reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
  • Chronic Pain Assessment : A double-blind study assessed the analgesic effects on patients with chronic pain conditions. Results indicated that patients receiving this compound reported a notable reduction in pain intensity compared to those receiving placebo treatments.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-(4-cyclopropyl-1,2-oxazol-3-yl)acetic acid

InChI

InChI=1S/C8H9NO3/c10-8(11)3-7-6(4-12-9-7)5-1-2-5/h4-5H,1-3H2,(H,10,11)

InChI Key

WILNWUIPMNDJHU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CON=C2CC(=O)O

Origin of Product

United States

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